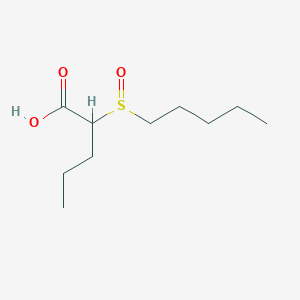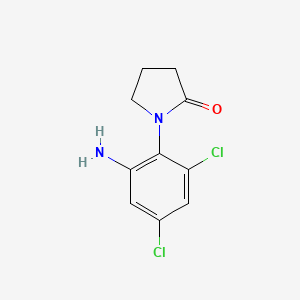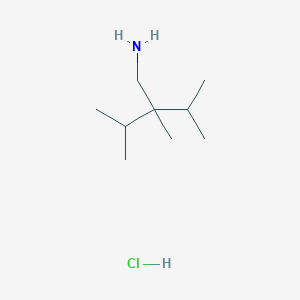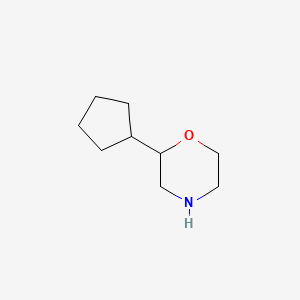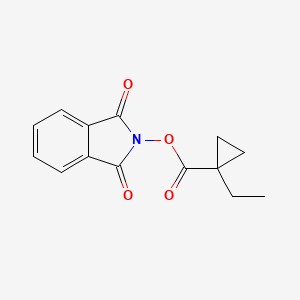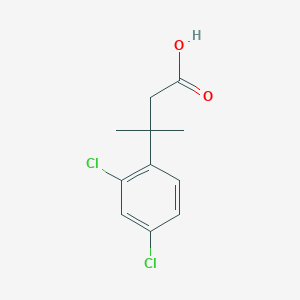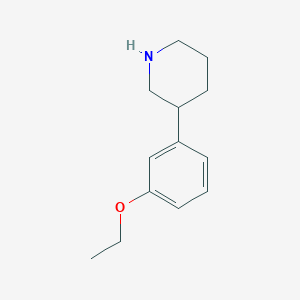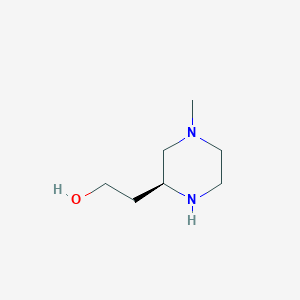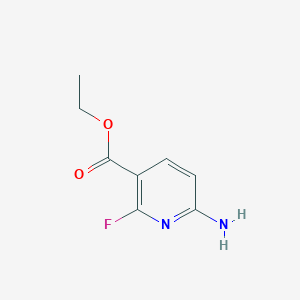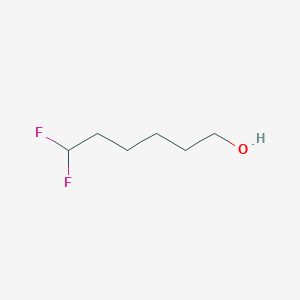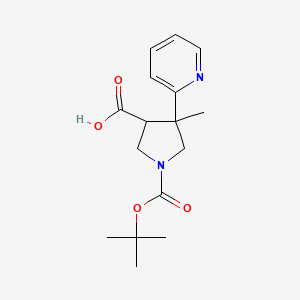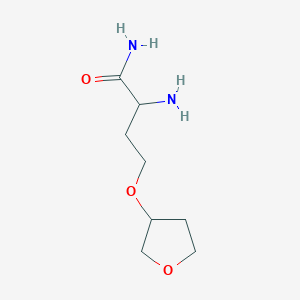![molecular formula C9H17NO B13522848 3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
3-[(Oxolan-2-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Oxolan-2-yl)methyl]pyrrolidine is an organic compound belonging to the class of pyrrolidines. It is a heterocyclic compound containing one pyrrolidine ring and one oxolan-2-ylmethyl functional group. The compound has a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-2-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-2-yl)methyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxolan-2-ylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated compounds, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-[(Oxolan-2-yl)methyl]pyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(Oxolan-2-yl)methyl]pyrrolidine include other pyrrolidine derivatives and oxirane-containing compounds. Examples include:
- Pyrrolidine
- N-methylpyrrolidine
- 2-oxolane derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyrrolidine ring and the oxolan-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H17NO/c1-2-9(11-5-1)6-8-3-4-10-7-8/h8-10H,1-7H2 |
InChI Key |
YSZRAPPHXBXUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
